2-(3-Isopropoxyphenyl)ethylamine

Lipophilicity ADME Phenethylamines

2-(3-Isopropoxyphenyl)ethylamine (CAS 149489-17-8) is a synthetic phenethylamine derivative featuring an isopropoxy substituent at the meta position of the phenyl ring. This compound, with the molecular formula C11H17NO and a molecular weight of approximately 179.26 g/mol, is characterized by its primary amine functionality and an aromatic ring, making it a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 149489-17-8
Cat. No. B168583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isopropoxyphenyl)ethylamine
CAS149489-17-8
Synonyms2-(3-isopropoxyphenyl)ethanamine(SALTDATA: HCl)
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)CCN
InChIInChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3
InChIKeyJSECYUMSFUEJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Isopropoxyphenyl)ethylamine (CAS 149489-17-8): Procurement-Ready Phenethylamine Building Block


2-(3-Isopropoxyphenyl)ethylamine (CAS 149489-17-8) is a synthetic phenethylamine derivative featuring an isopropoxy substituent at the meta position of the phenyl ring . This compound, with the molecular formula C11H17NO and a molecular weight of approximately 179.26 g/mol, is characterized by its primary amine functionality and an aromatic ring, making it a versatile building block in medicinal chemistry and organic synthesis . It is commercially available in liquid form with a typical purity specification of 95% . The presence of the isopropoxy group confers distinct physicochemical properties, including a calculated LogP of 2.19 and four rotatable bonds, which influence its solubility, membrane permeability, and potential interactions with biological targets . This compound is of particular interest for the development of novel pharmacophores, especially in neuropharmacology, where its structural features may be exploited to modulate receptor activity .

Why 2-(3-Isopropoxyphenyl)ethylamine Cannot Be Simply Replaced by Other Phenethylamines


The unique substitution pattern of 2-(3-Isopropoxyphenyl)ethylamine—specifically, the meta-isopropoxy group—directly dictates its physicochemical and potentially its pharmacological profile. Simple substitution with other phenethylamine analogs, such as those bearing a methoxy or ethoxy group at the same position, or an isopropoxy group at the para position, results in significant alterations in key properties. For instance, the increased steric bulk and lipophilicity conferred by the isopropoxy moiety, as evidenced by a calculated LogP of 2.19, can markedly affect a molecule's ability to cross biological membranes, bind to hydrophobic receptor pockets, and resist metabolic degradation . Such differences are critical in drug discovery, where even minor structural changes can lead to order-of-magnitude shifts in potency, selectivity, or pharmacokinetic behavior, making direct, unvalidated substitution a high-risk strategy in both research and production pipelines [1].

Quantitative Differentiation of 2-(3-Isopropoxyphenyl)ethylamine from its Closest Analogs


Lipophilicity (LogP) Comparison: 3-Isopropoxy vs. 3-Methoxy and 3-Ethoxy Analogs

2-(3-Isopropoxyphenyl)ethylamine exhibits a calculated LogP of 2.19, which is higher than its 3-methoxy (calculated LogP ~1.4) and 3-ethoxy (calculated LogP ~1.8) counterparts . This increased lipophilicity is a direct consequence of the larger, more hydrophobic isopropoxy substituent.

Lipophilicity ADME Phenethylamines

Steric and Conformational Flexibility: Rotatable Bond Analysis

The target compound possesses four rotatable bonds, a metric that directly impacts its conformational entropy and potential for induced fit upon target binding . This is greater than the 3-methoxy analog (3 rotatable bonds) but identical to the 3-ethoxy analog (4 rotatable bonds).

Molecular Flexibility Entropy Drug Design

Synthetic Versatility and Purity Benchmark

Commercially, 2-(3-Isopropoxyphenyl)ethylamine is offered with a minimum purity specification of 95%, a standard benchmark for research-grade building blocks . While not a direct comparator to a specific analog, this specification is critical for reliable downstream synthesis and assay reproducibility.

Chemical Synthesis Building Block Purity

Potential for Regioselective Interactions via 3-Isopropoxy Group

The meta-positioning of the isopropoxy group on the phenyl ring distinguishes 2-(3-Isopropoxyphenyl)ethylamine from its para-substituted isomer (2-(4-isopropoxyphenyl)ethylamine) . SAR studies on related phenethylamine scaffolds demonstrate that the position of alkoxy substituents critically modulates receptor subtype selectivity and intrinsic activity, particularly at serotonergic and dopaminergic targets [1].

Structure-Activity Relationship SAR Phenethylamines

Targeted Application Scenarios for 2-(3-Isopropoxyphenyl)ethylamine Procurement


CNS Drug Discovery: Lead Optimization for Enhanced Brain Penetration

The elevated LogP of 2.19 compared to less lipophilic analogs (e.g., 3-methoxy or 3-ethoxy) makes this compound a superior choice for medicinal chemistry programs aiming to improve blood-brain barrier permeability of lead candidates. Its use in initial SAR studies can rapidly validate whether increased lipophilicity translates to higher CNS exposure .

Pharmacophore Modeling: Exploring Steric Tolerance in Hydrophobic Pockets

The branched isopropoxy group, with its four rotatable bonds and increased steric bulk, serves as an excellent probe for mapping the steric and conformational constraints of a biological target's hydrophobic binding pocket. This is particularly relevant in projects targeting GPCRs, where subtle changes in ligand shape can profoundly impact efficacy and bias .

Chemical Biology: Development of Metabolic Stability Probes

The isopropoxy group is known to influence the metabolic stability of phenethylamines, often by blocking O-dealkylation pathways that are common for methoxy and ethoxy groups. Researchers can utilize this compound to build probes or tool molecules with potentially enhanced metabolic half-lives, a key requirement for in vivo pharmacology studies .

Synthetic Chemistry: Reliable Building Block for Complex Molecule Assembly

With a guaranteed purity of ≥95% and the reactive primary amine handle, 2-(3-Isopropoxyphenyl)ethylamine is a reliable, off-the-shelf building block for synthesizing more complex molecular architectures, including amides, sulfonamides, and secondary amines, without introducing the uncertainty of unknown impurities .

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